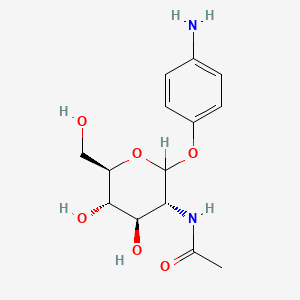![molecular formula C26H25NO5 B14154418 4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one CAS No. 141733-91-7](/img/structure/B14154418.png)
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class. This class of compounds is known for its diverse applications in organic synthesis and medicinal chemistry. The compound features a unique structure that includes a benzyl group, a benzyloxy group, and a methoxyphenyl group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the reaction of 4-benzyl-1,3-oxazolidin-2-one with 3-(benzyloxy)-4-methoxyphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Analyse Des Réactions Chimiques
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential antibacterial properties, particularly against resistant strains of bacteria.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives such as:
Linezolid: A well-known antibacterial agent used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacterial strains.
4-Benzyl-3-(3-methyl-butyryl)-oxazolidin-2-one: An intermediate in the synthesis of renin inhibitors.
These compounds share a common oxazolidinone core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
Numéro CAS |
141733-91-7 |
|---|---|
Formule moléculaire |
C26H25NO5 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
4-benzyl-3-[2-(4-methoxy-3-phenylmethoxyphenyl)acetyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C26H25NO5/c1-30-23-13-12-21(15-24(23)31-17-20-10-6-3-7-11-20)16-25(28)27-22(18-32-26(27)29)14-19-8-4-2-5-9-19/h2-13,15,22H,14,16-18H2,1H3 |
Clé InChI |
MCMGTKLICVSCTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)
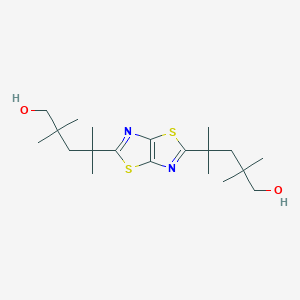
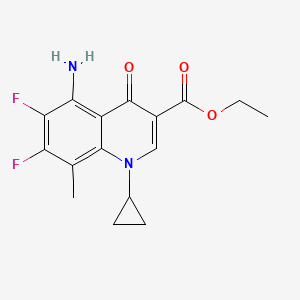
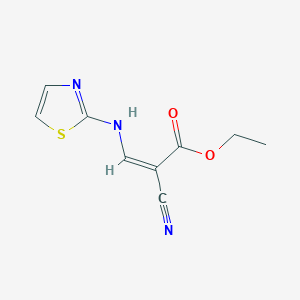
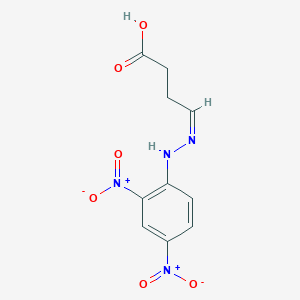
![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)
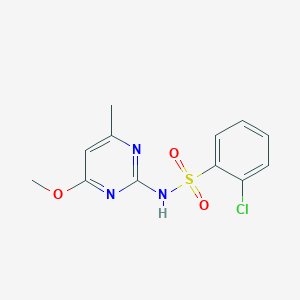
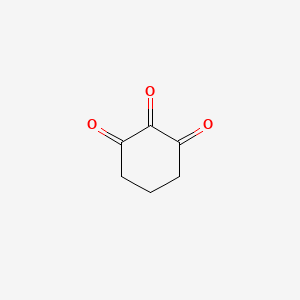
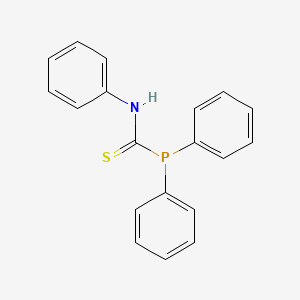
![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)

